molecular formula C11H14O B3159134 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 86088-40-6

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B3159134
CAS No.: 86088-40-6
M. Wt: 162.23 g/mol
InChI Key: RINJSWVIDJTJRL-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C₁₁H₁₄O It is a derivative of naphthalene, featuring a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-methyl-1,2,3,4-tetrahydronaphthalene using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-one

    Reduction: 1-Methyl-1,2,3,4-tetrahydronaphthalene

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The hydroxyl group plays a crucial role in these interactions, enabling the compound to form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds such as:

    1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has the hydroxyl group at a different position, leading to variations in its chemical reactivity and applications.

    1,2,3,4-Tetrahydro-2-naphthol: Another derivative with a hydroxyl group, but without the methyl substitution, resulting in different physical and chemical properties.

    1,2,3,4-Tetrahydro-1-naphthol:

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJSWVIDJTJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC=CC=C12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006606
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86088-40-6
Record name NSC69085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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